METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a chemical compound with the molecular formula C19H17NO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core structure substituted with a methylbenzyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves the reaction of 4-hydroxyquinoline with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of various substituents at the quinoline core.
Scientific Research Applications
METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure but lacking the methylbenzyl and carboxylate ester substituents.
4-Hydroxyquinoline: A precursor in the synthesis of METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE with a hydroxyl group at the 4-position.
Methyl 4-hydroxyquinoline-2-carboxylate: Similar structure but with a hydroxyl group instead of the methylbenzyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylbenzyl group enhances its lipophilicity and potential interactions with biological membranes, while the carboxylate ester group provides a site for further chemical modifications .
Properties
IUPAC Name |
methyl 4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-7-9-14(10-8-13)12-23-18-11-17(19(21)22-2)20-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOSBHXHLQZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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